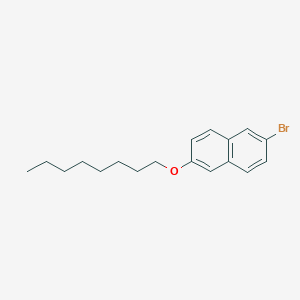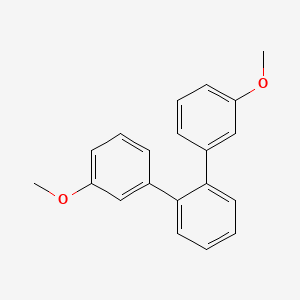
1,2-bis(3-methoxyphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’‘-Dimethoxy-1,1’:2’,1’‘-terphenyl is an organic compound belonging to the terphenyl family It is characterized by the presence of three benzene rings connected linearly, with methoxy groups attached to the 3 and 3’’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromobenzene derivatives.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is commonly employed to form the terphenyl backbone. This reaction involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base.
Methoxylation: The final step involves the introduction of methoxy groups at the 3 and 3’’ positions. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of 3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of 3,3’‘-diformyl-1,1’:2’,1’‘-terphenyl or 3,3’‘-dicarboxy-1,1’:2’,1’'-terphenyl.
Reduction: Formation of 3,3’‘-dihydroxy-1,1’:2’,1’'-terphenyl.
Substitution: Formation of various substituted terphenyl derivatives depending on the electrophile used.
Scientific Research Applications
3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
3,3’‘-Dihydroxy-1,1’2’,1’'-terphenyl: Similar structure but with hydroxyl groups instead of methoxy groups.
3,3’‘-Diformyl-1,1’2’,1’'-terphenyl: Contains formyl groups instead of methoxy groups.
3,3’‘-Dicarboxy-1,1’2’,1’'-terphenyl: Contains carboxylic acid groups instead of methoxy groups.
Uniqueness
3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility in organic solvents and influences its reactivity in various chemical reactions.
Properties
CAS No. |
929103-41-3 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1,2-bis(3-methoxyphenyl)benzene |
InChI |
InChI=1S/C20H18O2/c1-21-17-9-5-7-15(13-17)19-11-3-4-12-20(19)16-8-6-10-18(14-16)22-2/h3-14H,1-2H3 |
InChI Key |
QQKFIMVSWAVXAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


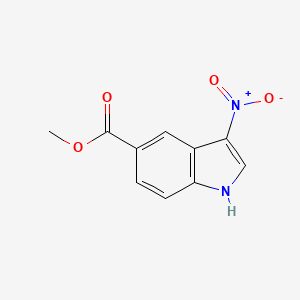
![[(2S)-Oxiran-2-yl]methyl 2-methylbenzene-1-sulfonate](/img/structure/B8550805.png)
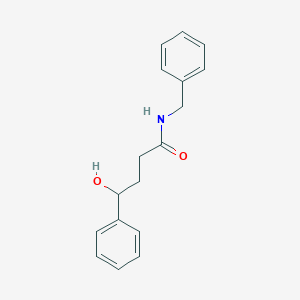
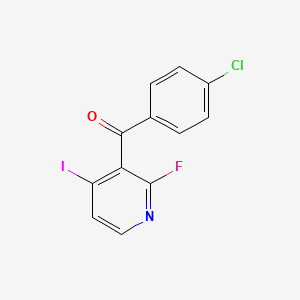
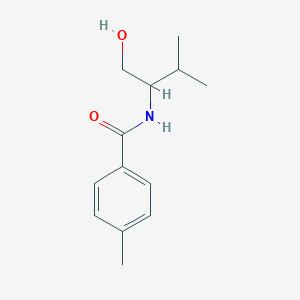
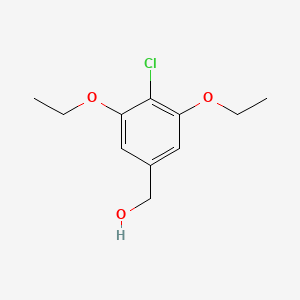
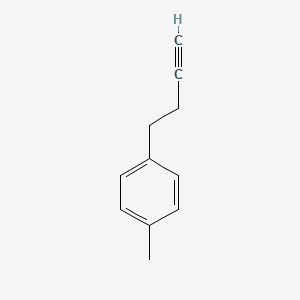
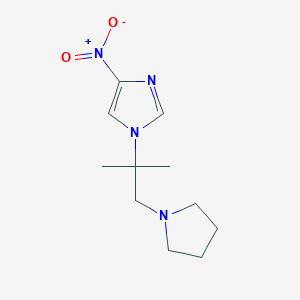
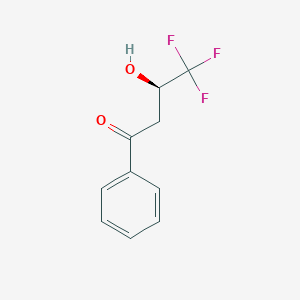
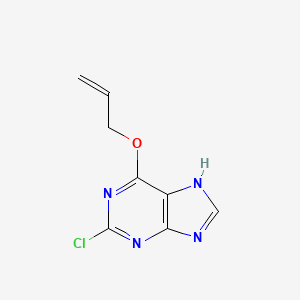
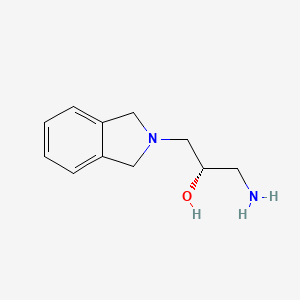

![7-Chloro-3-iodo-2-phenyl-pyrano[2,3-b]pyridin-4-one](/img/structure/B8550901.png)
